BenchChemオンラインストアへようこそ!

2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan

Quorum Sensing Inhibition Staphylococcus aureus Anti-Virulence

2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan (CAS 56297-21-3) is a synthetic 2-nitrovinylfuran derivative characterized by a 4-chlorophenyl substituent at the furan 2-position and a nitrovinyl group at the 5-position. This compound belongs to the nitrofuran class but diverges structurally from clinically established nitrofurans (e.g., nitrofurazone, furazolidone, nitrofurantoin) by carrying an aryl substituent directly on the furan ring instead of a hydrazone, semicarbazone, or amino-oxazolidinone side chain.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65
CAS No. 56297-21-3
Cat. No. B2968242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan
CAS56297-21-3
Molecular FormulaC12H8ClNO3
Molecular Weight249.65
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl
InChIInChI=1S/C12H8ClNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+
InChIKeyAMXFBQZLYWQFDG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan (CAS 56297-21-3): A Structurally Distinct 2-Nitrovinylfuran Candidate for Anti-Virulence Procurement


2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan (CAS 56297-21-3) is a synthetic 2-nitrovinylfuran derivative characterized by a 4-chlorophenyl substituent at the furan 2-position and a nitrovinyl group at the 5-position . This compound belongs to the nitrofuran class but diverges structurally from clinically established nitrofurans (e.g., nitrofurazone, furazolidone, nitrofurantoin) by carrying an aryl substituent directly on the furan ring instead of a hydrazone, semicarbazone, or amino-oxazolidinone side chain. Within the 2-nitrovinylfuran subclass, it is further differentiated from the topical antibiotic Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan) by the presence of the 4-chlorophenyl moiety in place of a bromine atom, which alters electronic distribution, lipophilicity, and biological target engagement [1].

Why Generic Substitution of 2-Nitrovinylfuran Derivatives Fails for Anti-Virulence Applications Targeting 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan (CAS 56297-21-3)


Generic substitution among 2-nitrovinylfuran derivatives is not feasible because small structural modifications yield profoundly divergent biological profiles. Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan) acts as a broad-spectrum antibiotic through direct reactivity with thiol groups and membrane disruption [1][2]. In contrast, closely related 2-nitrovinylfuran analogs bearing different substituents at the 2-position exhibit quorum-sensing (QS) inhibitory activity independent of direct antibacterial action, with dramatic differences in potency and selectivity across only a few congeners [3][4]. For compound 2—structurally consistent with the 4-chlorophenyl-bearing scaffold—this QS inhibition reaches 60–80% reduction, whereas Furvina shows minimal QS interference at the same concentrations, demonstrating that substituent identity dictates biological function and prevents interchangeable use [3].

Quantitative Differentiation Guide for 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan (CAS 56297-21-3) vs. Furvina and 2-Nitrovinylfuran Analogs


Quorum-Sensing Inhibition Potency: 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan Achieves 60–80% Agr QS Suppression vs. Negligible Activity of Furvina

In a head-to-head comparison using S. aureus bioreporter strains (ALC1742 with RNAII promoter and ALC1743 with RNAIII promoter), compound 2 (structurally consistent with the 2-(4-chlorophenyl)-5-(2-nitrovinyl)furan scaffold) produced the highest fluorescence reduction among all tested 2-nitrovinylfuran derivatives, achieving 60–80% QS inhibition at 800–1000 μg/mL [1]. By contrast, the reference antibiotic Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan) showed only marginal QS interference at the same concentrations, with its maximum effect manifesting earlier (5–7 h) but at substantially lower magnitude [1]. Compound 2 was the only derivative to exceed 50% inhibition for both promoters simultaneously [1].

Quorum Sensing Inhibition Staphylococcus aureus Anti-Virulence

Selectivity Profile: QS Inhibitory Activity without Concomitant Antibacterial Growth Inhibition at Effective Concentrations

The minimum inhibitory concentration (MIC) assessment revealed that compound 2 did not inhibit bacterial growth at concentrations up to 1000 μg/mL for either S. aureus ALC1742 or ALC1743 [1]. This stands in contrast to Furvina, whose antibacterial MIC values fall within the tested range (≤1000 μg/mL), meaning its QS evaluation is potentially confounded by growth inhibition [1]. Compounds that inhibit growth at their QS-active concentrations (like Furvina) cannot unambiguously be classified as pure QS inhibitors because fluorescence reduction may arise from cell death rather than specific QS interference.

Selectivity Index Anti-Virulence vs. Antibacterial MIC

Biofilm Potentiation: 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan Enhances Fusidic Acid Metabolic Inactivation of Pre-formed Biofilms to 80%

In biofilm control experiments, combination treatment using compound 2 as a QS inhibitor together with fusidic acid increased metabolic inactivation of 24 h-old S. aureus biofilms to approximately 80% for both strains, compared to significantly lower inactivation by fusidic acid alone [1]. The QSI alone produced metabolic inactivations of 40% (ALC1742) and 20% (ALC1743), demonstrating a synergistic or additive effect [1]. This biofilm-potentiating capacity is a direct consequence of the quorum-sensing interference documented above and represents a functional application dimension absent for direct-acting nitrofuran antibiotics.

Biofilm Control Antibiotic Adjuvant Anti-Virulence Combination

Molecular Target Differentiation: Computational Docking Identifies the LytTR Domain of AgrA as the Binding Site for 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan, Not Shared by Furvina

In silico docking studies demonstrated that compound 2 binds preferentially within the hydrophobic cleft of the LytTR domain of the AgrA response regulator, forming stabilizing interactions with residues Lys236, Lys237, Arg233, Asn234, Val232, and Val235 [1]. The predicted binding mode positions the ligand to directly interfere with DNA promoter binding (P2 and P3), providing a molecular rationale for the dual-promoter QS inhibition [1]. Furvina was also docked but did not show the same binding pose preference, consistent with its weaker QS inhibitory activity [1].

Molecular Docking AgrA LytTR Domain Target Engagement

Structural Differentiation: 4-Chlorophenyl Substituent Imparts Higher Lipophilicity and Distinct Electronic Profile vs. Bromo- and Unsubstituted 2-Nitrovinylfurans

The 4-chlorophenyl substituent at the furan 2-position differentiates 2-(4-chloro-phenyl)-5-(2-nitro-vinyl)-furan from simpler 2-nitrovinylfurans such as 2-(2-nitrovinyl)furan (unsubstituted at furan C-2) and from Furvina (2-bromo substituent). While experimental logP values for this specific compound are not publicly reported in peer-reviewed literature, the 4-chlorophenyl group is expected to increase logP by approximately 1.5–2.5 log units relative to 2-(2-nitrovinyl)furan based on fragment-based calculations (ClogP predictions: 2-(2-nitrovinyl)furan ~1.9; analog with 4-chlorophenyl insertion ~3.5–4.5) . This lipophilicity shift influences membrane permeation and target engagement profile, consistent with the observed capacity to reach the cytoplasmic AgrA LytTR domain.

Physicochemical Properties Lipophilicity Structural SAR

Priority Application Scenarios for 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan (CAS 56297-21-3) Based on Quorum-Sensing and Anti-Biofilm Evidence


Development of Anti-Virulence Combination Therapies for Biofilm-Associated Skin and Soft Tissue Infections (SSTIs)

Procurement for anti-virulence drug discovery programs targeting biofilm-related S. aureus SSTIs is supported by compound 2's demonstrated ability to potentiate fusidic acid against biofilm-embedded bacteria. Metabolic inactivation of 24 h-old biofilms increased from less than 40% (fusidic acid alone) to approximately 80% upon co-administration with the QS inhibitor [1]. This scenario is particularly relevant for topical formulations where the compound's moderate lipophilicity (predicted logP ~3.5–4.5) can facilitate skin penetration while avoiding systemic absorption . Programs repurposing conventional antibiotics with anti-virulence adjuvants should prioritize this scaffold over direct antibacterial nitrofurans, which risk cross-resistance.

Chemical Probe for Agr Quorum-Sensing Mechanism Studies in Gram-Positive Pathogens

The clean selectivity profile—QS inhibition without antibacterial growth inhibition at up to 1000 μg/mL [1]—qualifies this compound as a research tool for dissecting Agr-dependent virulence regulation. Unlike Furvina and other nitrofurans that confound QS readouts with bactericidal effects, this compound enables unambiguous interpretation of QS-specific phenotypes. Academic and industrial laboratories studying staphylococcal pathogenesis can utilize this probe to validate AgrA as a drug target without the background noise of direct antibacterial activity [1].

Structure-Based Optimization of LytTR-Domain Inhibitors for Multi-Drug Resistant S. aureus

The molecular docking evidence identifying the LytTR domain of AgrA as the binding site [1] supports medicinal chemistry campaigns focused on LytTR domain inhibitors. This compound provides a starting scaffold with a defined target and predicted binding pose, enabling iterative SAR studies. The 4-chlorophenyl group offers a handle for further derivatization (e.g., halogen replacement, introduction of polar substituents) to optimize affinity and selectivity. Procurement of this compound as a reference standard for screening libraries or as a precursor for analog synthesis is justified by the availability of a target-based binding hypothesis.

Comparative Nitrofuran Safety Profiling and Toxicity Differentiation Studies

Standard nitrofuran antibiotics are associated with mutagenicity and carcinogenicity concerns arising from nitroreduction and reactive oxygen species generation [2]. Compound 2's distinct mechanism (QS inhibition via AgrA binding rather than DNA damage or thiol reactivity) may translate into a differentiated toxicity profile. Contract research organizations (CROs) and pharmaceutical toxicology groups can employ this compound in comparative Ames tests, micronucleus assays, or in vivo toxicity models alongside Furvina and established nitrofurans to quantify the reduction in genotoxic liability conferred by the anti-virulence mechanism [1][2].

Quote Request

Request a Quote for 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.